molecular formula C14H12O4 B1349600 2-(4-Phenoxyphenoxy)acetic acid CAS No. 38559-90-9

2-(4-Phenoxyphenoxy)acetic acid

Cat. No. B1349600
CAS RN: 38559-90-9
M. Wt: 244.24 g/mol
InChI Key: NUTWPVOGVQFHTI-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)acetic acid is a chemical compound with the CAS Number: 38559-90-9 and a linear formula of C14H12O4 . It has a molecular weight of 244.25 . The IUPAC name for this compound is (4-phenoxyphenoxy)acetic acid .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenoxyphenoxy)acetic acid consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) .


Physical And Chemical Properties Analysis

2-(4-Phenoxyphenoxy)acetic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 401.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 65.6±0.3 cm^3, a polar surface area of 56 Å^2, and a molar volume of 195.2±3.0 cm^3 .

Scientific Research Applications

Environmental Impact and Mechanisms

2-(4-Phenoxyphenoxy)acetic acid, as a derivative of chlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), has been extensively used in agriculture for its herbicidal properties. Research has delved into the environmental impact and potential mechanisms of action of these compounds. Epidemiological studies have explored the association between exposure to chlorophenoxy herbicides and increased risks of lymphohematopoietic cancers, although the combined evidence does not support a genotoxic mode of action. The potential interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings, remains largely unknown (Stackelberg, 2013).

Toxicology and Environmental Persistence

The toxicological profile and environmental persistence of 2,4-D, a closely related compound, have been subjects of scientometric reviews. Such studies highlight the worldwide use of 2,4-D in agriculture and its indirect pathways into natural environments. The focus has been on its toxicology, mutagenicity, and the impact on non-target species, particularly aquatic organisms. The research underscores the necessity for future studies to concentrate on molecular biology aspects, especially gene expression, to better understand the toxicological impact of these herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).

Advanced Oxidation Processes for Degradation

The degradation pathways of chlorophenoxyacetic acids, including 2-(4-Phenoxyphenoxy)acetic acid derivatives, have been studied in the context of water treatment. Advanced Oxidation Processes (AOPs) have been identified as effective means for breaking down these compounds in wastewater, with various by-products and their biotoxicity being thoroughly investigated. The studies provide insights into the degradation mechanisms and potential environmental impacts of the residuals (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Wastewater Treatment Technologies

Investigations into the treatment of wastewater from the pesticide industry reveal the challenges posed by the presence of chlorophenoxyacetic acids. Biological processes and granular activated carbon have shown potential in removing a significant percentage of these compounds, suggesting viable treatment options for mitigating the environmental impact of pesticide production wastewater (Goodwin, Carra, Campo, & Soares, 2018).

Sorption and Environmental Fate

The sorption behavior of phenoxy herbicides, including those similar to 2-(4-Phenoxyphenoxy)acetic acid, to soil and organic matter is critical in understanding their environmental fate. Data suggest that soil organic matter and iron oxides are significant sorbents, influencing the mobility and persistence of these herbicides in the environment. This knowledge is crucial for developing strategies to minimize their environmental footprint (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The safety information for 2-(4-Phenoxyphenoxy)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-phenoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTWPVOGVQFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191884
Record name Acetic acid, (4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenoxyphenoxy)acetic acid

CAS RN

38559-90-9
Record name Acetic acid, (4-phenoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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